Triclosan-d3

Description

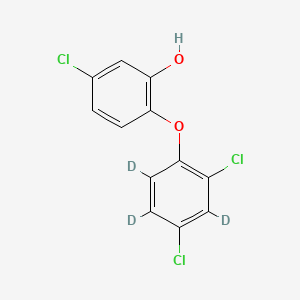

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H/i1D,3D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFQLINVKFYRCS-UXHGNOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)O)Cl)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662216 | |

| Record name | 5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-98-5 | |

| Record name | 5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Triclosan-d3: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, structure, and common applications of Triclosan-d3, a deuterated analog of the broad-spectrum antimicrobial agent, Triclosan. The information presented herein is intended to support research, analytical method development, and pharmacokinetic studies.

Core Chemical Properties

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its stable isotope-labeled structure allows for precise quantification of Triclosan in various matrices, particularly in mass spectrometry and liquid chromatography-based methods.[1]

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 1020719-98-5 | [1][2][3][4] |

| Molecular Formula | C₁₂H₄D₃Cl₃O₂ | [1][4] |

| Molecular Weight | 292.56 g/mol | [2][5][] |

| IUPAC Name | 5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol | [1][] |

| Physical Appearance | Off-White to Pale Yellow Oil to Low-Melting Solid | [5][] |

| Melting Point | 42-45°C | [2][5] |

| Solubility | Soluble in Chloroform, Methanol, DMSO; Insoluble in Water | [5][7][][8] |

| Storage Temperature | Refrigerator or -20°C | [2][5][7][] |

Chemical Structure and Visualization

This compound is a chlorinated, aromatic, polychloro phenoxy phenol, categorized as both an ether and a phenol.[9] It is a deuterated analog of Triclosan, with three deuterium atoms replacing hydrogen atoms on the 2,4-dichlorophenoxy ring. This isotopic labeling is crucial for its use as an internal standard.

Caption: Chemical structure of this compound highlighting key functional groups.

Experimental Protocols and Applications

This compound is an essential tool for the accurate quantification of Triclosan in biological and environmental samples. It is most commonly employed as an internal standard in isotope dilution mass spectrometry methods.

This protocol outlines a typical workflow for the analysis of Triclosan in samples like wastewater or surface water, using this compound as an internal standard.

1. Sample Preparation and Extraction:

- Collect aqueous samples in glass vessels. To prevent adsorptive losses, add methanol to a final concentration of 25% (v/v) immediately after collection.[10]

- Filter samples containing particulate matter.[10]

- Spike a known concentration of this compound internal standard into the sample.

- Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. A reversed-phase C18 cartridge is commonly used.[11]

- Elute Triclosan and this compound from the SPE cartridge using an appropriate organic solvent.

- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

2. LC-MS/MS Analysis:

- Chromatography: Perform chromatographic separation on a C18 column.

- Mass Spectrometry: Utilize a mass spectrometer, often in negative ion mode, with electrospray ionization (ESI).

- Quantification: Monitor the specific mass-to-charge ratio (m/z) for both Triclosan and this compound. Construct a calibration curve by plotting the peak area ratio of Triclosan to this compound against the concentration of Triclosan standards.[12] The use of the isotopically labeled internal standard corrects for variations in extraction efficiency and matrix effects.

The following diagram illustrates the logical flow of the analytical protocol described above.

Caption: Workflow for Triclosan quantification using this compound and LC-MS.

Metabolic Pathways

While this compound is primarily used for analytical purposes, understanding the metabolism of its parent compound, Triclosan, is crucial for interpreting pharmacokinetic data. In biological systems, Triclosan undergoes both Phase I and Phase II metabolism.[12][13] The liver is the main site of Triclosan accumulation and metabolism.[13]

-

Phase I Metabolism: This phase primarily involves hydroxylation reactions.[12]

-

Phase II Metabolism: The major metabolic pathways are glucuronidation and sulfation, where glucuronic acid or a sulfate group is conjugated to the Triclosan molecule, facilitating its excretion.[12][13] These conjugation reactions are catalyzed by glucuronosyltransferases and sulfotransferases.[13]

The resulting conjugates are primarily excreted in the urine.[14]

The diagram below outlines the primary metabolic transformations of Triclosan.

Caption: Simplified metabolic pathways of Triclosan in biological systems.

References

- 1. veeprho.com [veeprho.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS No: 1020719-98-5 [aquigenbio.com]

- 5. This compound CAS#: 1020719-98-5 [amp.chemicalbook.com]

- 7. file.glpbio.com [file.glpbio.com]

- 8. Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triclosan - Wikipedia [en.wikipedia.org]

- 10. nemi.gov [nemi.gov]

- 11. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dioxin20xx.org [dioxin20xx.org]

- 13. researchgate.net [researchgate.net]

- 14. Triclosan | C12H7Cl3O2 | CID 5564 - PubChem [pubchem.ncbi.nlm.nih.gov]

Triclosan-d3 certificate of analysis explained

An In-Depth Technical Guide to the Triclosan-d3 Certificate of Analysis

Introduction

This compound is the deuterium-labeled analog of Triclosan, a widely used antibacterial and antifungal agent. In analytical and pharmacokinetic research, this compound serves as a critical internal standard for the precise quantification of Triclosan in various matrices, including biological and environmental samples.[1] Its chemical and isotopic purity are paramount for ensuring the accuracy and reliability of analytical data. A Certificate of Analysis (CoA) is a formal document that provides verified, quantitative data about a specific batch of this compound, confirming its identity, purity, and suitability for its intended use.

This guide is designed for researchers, scientists, and drug development professionals, providing a detailed explanation of the key components of a this compound CoA, the experimental protocols used for its certification, and a visual representation of the quality control workflow.

Summary of Quantitative Data

A typical Certificate of Analysis for this compound will present quantitative data from a series of analytical tests. The following tables summarize the essential tests, their corresponding specifications, and representative results.

Table 1: Identification and Physical Properties

| Test | Method | Specification | Representative Result |

| Appearance | Visual Inspection | White to off-white solid | Conforms |

| Molecular Formula | - | C₁₂H₄D₃Cl₃O₂ | Conforms |

| Molecular Weight | - | 292.56 g/mol | Conforms |

| Solubility | Visual Inspection | Soluble in DMSO (≥100 mg/mL), Methanol, Acetonitrile | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Representative Result |

| Purity (Assay) | HPLC-UV | ≥ 99.0% | 99.8% |

| Isotopic Enrichment | LC-MS/MS | ≥ 98% | 99.2% |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.15% |

| Residual Solvents | GC-HS (USP <467>) | Meets USP <467> Limits | Conforms |

| Elemental Impurities | ICP-MS (USP <232>) | Meets USP <232> Limits | Conforms |

Experimental Protocols

Detailed methodologies are crucial for understanding and reproducing the data presented in the CoA. Below are the protocols for the key analytical tests performed on this compound.

Purity Assay by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of this compound by separating it from any non-labeled or other organic impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[2]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[2]

-

Detection Wavelength: 280 nm.[2]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 100 µg/mL).

-

Procedure: The sample solution is injected into the HPLC system. The peak area of this compound is measured and compared to the total peak area of all components in the chromatogram to calculate the purity as a percentage.

Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol quantifies the percentage of this compound relative to its unlabeled (d0) and partially labeled (d1, d2) counterparts.

-

Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Sample Preparation: A dilute solution of the this compound standard is prepared in a suitable solvent.

-

Procedure: The sample is infused or injected into the mass spectrometer. The instrument is set to monitor the mass-to-charge ratios (m/z) corresponding to this compound and any unlabeled Triclosan.

-

Data Analysis: The peak areas for the deuterated and non-deuterated forms are integrated. The isotopic enrichment is calculated as the percentage of the d3 isotopologue relative to the sum of all detected isotopologues. For reliable quantification, the isotopic enrichment should be at least 98%.[1][3]

Water Content by Karl Fischer Titration

This method determines the amount of water present in the material, which is crucial for calculating the purity on an anhydrous basis.

-

Instrumentation: A coulometric or volumetric Karl Fischer titrator.[4][5]

-

Reagents: Karl Fischer reagents (e.g., hydranal, combititrant).

-

Procedure: A precisely weighed amount of the this compound sample is introduced into the titration cell of the Karl Fischer apparatus. The titrator automatically dispenses the Karl Fischer reagent until the endpoint is reached, which occurs when all the water in the sample has reacted.

-

Calculation: The instrument calculates the water content based on the amount of reagent consumed and the weight of the sample.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

This analysis identifies and quantifies any residual organic solvents from the synthesis and purification process, following the guidelines of USP General Chapter <467>.[6][7][8]

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Procedure: A weighed sample of this compound is placed in a sealed headspace vial with a suitable solvent (e.g., dimethyl sulfoxide). The vial is heated to a specific temperature, allowing volatile solvents to partition into the headspace gas. A sample of the headspace gas is then automatically injected into the GC.

-

Data Analysis: The peaks in the chromatogram are identified and quantified by comparing them to a standard solution containing known amounts of the potential residual solvents. The results are compared against the concentration limits specified in USP <467>.[9]

Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This test quantifies trace amounts of elemental impurities that may have been introduced during the manufacturing process, as outlined in USP General Chapter <232>.[10][11][12]

-

Instrumentation: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

-

Sample Preparation: A known amount of the this compound sample is digested using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) in a closed microwave digestion system to bring the elements into solution.

-

Procedure: The digested sample solution is introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements, which are then separated by the mass spectrometer based on their mass-to-charge ratio.

-

Data Analysis: The concentration of each elemental impurity is determined by comparing its signal intensity to that of certified reference standards. The results are then evaluated against the permissible daily exposure (PDE) limits defined in USP <232>.[11]

Quality Control and Certification Workflow

The certification of a this compound standard is a multi-step process that ensures the material meets all quality specifications before its release. The following diagram illustrates the logical workflow from sample receipt to the final issuance of the Certificate of Analysis.

Caption: Workflow for the certification of a this compound analytical standard.

References

- 1. benchchem.com [benchchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. benchchem.com [benchchem.com]

- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 5. gmpinsiders.com [gmpinsiders.com]

- 6. scispec.co.th [scispec.co.th]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP Residual Solvents Procedure A- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. uspnf.com [uspnf.com]

- 10. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]

- 11. usp.org [usp.org]

- 12. usp.org [usp.org]

Navigating Isotopic Purity and Enrichment of Triclosan-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Triclosan-d3, a deuterated analog of the broad-spectrum antimicrobial agent, Triclosan. Utilized primarily as an internal standard in analytical and pharmacokinetic studies, the precise characterization of this compound is paramount for generating accurate and reproducible data. This document delves into the synthesis, analytical methodologies for determining isotopic purity, and the biological pathways where this compound serves as a critical research tool.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of commercially available this compound is a critical parameter for its application as an internal standard. High isotopic enrichment ensures minimal interference from unlabeled or partially labeled species, which could otherwise lead to inaccuracies in quantification. The following tables summarize the typical specifications for isotopic purity and chemical purity of this compound based on available data from various suppliers.

Table 1: Typical Isotopic Composition of this compound

| Isotopic Species | Representative Abundance | Notes |

| d3 (fully deuterated) | ≥ 98% | The desired isotopologue for use as an internal standard.[][2] |

| d2 | < 9.0% | A common, partially deuterated impurity.[3][4] |

| d1 | < 0.5% | A minor, partially deuterated impurity.[3][4] |

| d0 (unlabeled) | < 0.01% | The unlabeled analyte, which can directly interfere with quantification.[3][4] |

Table 2: General Specifications for this compound

| Parameter | Specification | Source |

| Chemical Purity (HPLC) | >95% - 99% | [][5][6] |

| Molecular Formula | C₁₂H₄D₃Cl₃O₂ | [] |

| Molecular Weight | 292.56 g/mol | [] |

| CAS Number | 1020719-98-5 | [7] |

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the precise quantification of the different isotopic species present in a sample.

Mass Spectrometry (MS) Based Method

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for assessing isotopic enrichment.

Objective: To determine the relative abundance of d3, d2, d1, and d0 species of Triclosan.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration appropriate for the mass spectrometer being used.

-

Chromatographic Separation (Optional but Recommended):

-

LC-MS: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid for better ionization) to separate this compound from any potential impurities.

-

GC-MS: Derivatization of the phenolic hydroxyl group (e.g., with BSTFA) may be necessary to improve volatility and peak shape. A non-polar capillary column is typically used for separation.

-

-

Mass Spectrometric Analysis:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode for LC-MS or electron ionization (EI) for GC-MS.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is crucial to resolve the isotopic peaks.

-

Data Acquisition: Acquire full-scan mass spectra over a mass range that includes the molecular ions of all expected isotopic species of Triclosan (m/z ~287-293).

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical exact masses of the [M-H]⁻ ions (for LC-MS) or M⁺· ions (for GC-MS) of Triclosan-d0, d1, d2, and d3.

-

Integrate the peak areas for each isotopic species.

-

Calculate the isotopic purity (enrichment) of the d3 species using the following formula: % d3 Enrichment = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] * 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

¹H NMR and ²H (Deuterium) NMR are complementary techniques that provide information on the location and extent of deuteration.

Objective: To confirm the positions of deuterium labeling and estimate the isotopic enrichment.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of this compound in an appropriate deuterated solvent (e.g., chloroform-d, DMSO-d6).

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction in the intensity of the signals corresponding to the protons that have been replaced by deuterium confirms the positions of labeling. For this compound, where the 2,4-dichlorophenoxy ring is labeled, the signals for these aromatic protons should be diminished.

-

-

²H NMR Analysis:

-

Acquire a deuterium NMR spectrum.

-

The presence of signals in the ²H spectrum at the chemical shifts corresponding to the positions of the replaced protons provides direct evidence of deuteration at those sites.

-

-

Quantitative Estimation:

-

By comparing the integral of a residual proton signal in the labeled position (in ¹H NMR) to the integral of a proton signal in an unlabeled position, an estimation of the isotopic enrichment can be made. However, this is less accurate than the MS method.

-

Signaling Pathways and Experimental Workflows

Triclosan has been shown to interact with several biological pathways, and this compound is an invaluable tool for studying its metabolism and mechanism of action. The stability of the C-D bond compared to the C-H bond can be useful in metabolic stability studies.

Triclosan Metabolism

Triclosan undergoes both Phase I (hydroxylation) and Phase II (glucuronidation and sulfation) metabolism. The use of this compound can aid in the identification and quantification of these metabolites in complex biological matrices.

Figure 1. Metabolic pathway of Triclosan.

Disruption of Mast Cell Signaling

Triclosan has been demonstrated to inhibit mast cell degranulation by affecting calcium signaling pathways.

References

Stability and Storage of Triclosan-d3 Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Triclosan-d3 analytical standards. Understanding the stability profile of these standards is critical for ensuring the accuracy and reliability of analytical data in research and development settings. This document outlines known stability data, recommended storage protocols, and detailed experimental methodologies for stability assessment.

Introduction to this compound

This compound is the deuterium-labeled form of Triclosan, a broad-spectrum antimicrobial agent.[1] Deuterated standards are essential for isotope dilution mass spectrometry (IDMS) techniques, providing a reliable internal standard for the accurate quantification of Triclosan in various matrices. Given its use as a reference material, maintaining the integrity and stability of this compound is of paramount importance.

Recommended Storage and Handling

Proper storage and handling are crucial to prevent the degradation of this compound standards. The following conditions are recommended based on available data sheets and general chemical stability principles.

Solid Form:

-

Temperature: Store in a freezer at -20°C for long-term storage.[2]

-

Light: Protect from light.[3] Triclosan is susceptible to photolytic degradation.

-

Container: Keep in a tightly sealed, original container in a dry and well-ventilated area.

In Solution:

-

Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.

-

Temperature: Store stock solutions at or below -20°C. Some suppliers suggest that stock solutions can be stored below -20°C for several months.

-

Short-term Storage: For short-term use, solutions in DMSO may be kept at 4°C for up to two weeks, although colder temperatures are preferable.

Stability Profile of Triclosan

While specific long-term stability studies on this compound are not widely published, the stability of its non-deuterated counterpart, Triclosan, has been investigated. The isotopic labeling in this compound is not expected to significantly alter its chemical stability. Therefore, the stability data for Triclosan serves as a strong indicator for the behavior of this compound.

Degradation Pathways

Triclosan is known to degrade under specific conditions, primarily through:

-

Photolysis: Exposure to UV light can lead to the cleavage of the ether bond and other transformations.[4]

-

Chlorination: Reaction with free chlorine can result in the formation of chlorinated byproducts.

-

Oxidation: Triclosan has moderate stability in the presence of oxidizing compounds.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Triclosan under various conditions.

Table 1: Thermal Stability of Triclosan

| Temperature | Duration | Matrix/Solvent | Purity/Concentration Change |

| 37°C | 90 days | Disinfectant solution | No evident change in concentration |

| 54°C | 14 days | Disinfectant solution | No evident change in concentration |

Table 2: Photolytic Stability of Triclosan

| Condition | Matrix | Half-life |

| Artificial UV light | pH 7 aqueous solution | 41 minutes |

| Sunlight | Surface water | 2 to 2000 days (latitude and season dependent) |

| Dry loamy soil | - | 17 days |

Experimental Protocols for Stability Assessment

To assess the stability of this compound, validated stability-indicating analytical methods are required. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

Stability-Indicating HPLC-UV Method

This method is designed to separate Triclosan from its potential degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.02 M KH2PO4 at pH 2.7). A common mobile phase composition is a mixture of methanol, acetonitrile, and water (40:40:20, v/v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Sample Preparation:

-

Accurately weigh a portion of the this compound standard.

-

Dissolve in a suitable solvent (e.g., mobile phase or methanol) to a known concentration.

-

For stability studies, subject aliquots of the solution to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation).

-

Prior to injection, dilute the samples to an appropriate concentration within the calibration range of the instrument.

-

-

Analysis: Inject the prepared samples into the HPLC system. The stability is assessed by monitoring the peak area of this compound and observing the appearance of any new peaks corresponding to degradation products.

GC-MS Analysis Protocol

GC-MS is a highly sensitive and specific method for the analysis of this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless injection of 1 µL of the sample solution.

-

Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity. The specific m/z ions for this compound and its potential degradation products should be monitored.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as methanol or ethyl acetate.

-

For some applications, derivatization may be necessary to improve chromatographic performance, although it is not always required.

-

Subject aliquots to stress conditions as described for the HPLC method.

-

Dilute samples to the appropriate concentration range for GC-MS analysis.

-

Visualizations

The following diagrams illustrate key concepts related to Triclosan's mechanism and stability testing.

Caption: Mechanism of action of Triclosan.

References

A Technical Guide to Triclosan-d3: Sourcing, Quality, and Application as an Internal Standard

For researchers, scientists, and professionals in drug development, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical testing. Triclosan-d3, the deuterated analog of the broad-spectrum antimicrobial agent Triclosan, serves as an essential internal standard for the quantification of Triclosan in various matrices. This technical guide provides an in-depth overview of this compound, including a list of suppliers, key quality specifications, and a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) applications.

This compound: Suppliers and Quality Specifications

Several reputable chemical suppliers offer this compound for research and analytical purposes. The quality of the standard is paramount for its function, with key parameters including chemical and isotopic purity. Below is a summary of typical quality specifications available from various suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity | Storage Conditions |

| Veeprho | 1020719-98-5 | C₁₂H₄D₃Cl₃O₂ | 292.55 | Information available upon request | Information available upon request | Information available upon request |

| Aquigen Bio Sciences | 1020719-98-5 | C₁₂H₄D₃Cl₃O₂ | Not Specified | High-quality reference standard | Information available upon request | Information available upon request |

| MedchemExpress | 1020719-98-5 | C₁₂H₄D₃Cl₃O₂ | 292.56 | ≥98.0% | ≥99% | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

| LGC Standards | 1020719-98-5 | C₁₂H₄D₃Cl₃O₂ | 292.56 | >95% (HPLC) | 97 atom % D | -20°C |

| QCS Standards | 1020719-98-5 | C₁₂H₄D₃Cl₃O₂ | 292.55 | Information available upon request | Information available upon request | Information available upon request |

| CRS Laboratories | 1020719-98-5 | C₁₂H₄D₃Cl₃O₂ | 292.57 | Information available upon request | Information available upon request | Information available upon request |

Experimental Protocol: Quantification of Triclosan in Aqueous Samples using this compound Internal Standard by LC-MS

This protocol is adapted from established methodologies, such as the U.S. Environmental Protection Agency (EPA) Method 542, for the analysis of pharmaceuticals and personal care products in drinking water.[1] It outlines the use of this compound as an internal standard for the accurate quantification of Triclosan.

Preparation of Stock and Working Solutions

-

This compound Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of neat this compound and dissolve it in 10 mL of methanol in a volumetric flask.[1]

-

This compound Internal Standard Primary Dilution Standard (IS PDS) (1.00 µg/mL): Dilute the stock solution with an appropriate volume of methanol. For example, add 100 µL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and bring to volume with methanol.

-

Triclosan Stock Solution (1000 µg/mL): Prepare a stock solution of the non-labeled Triclosan standard in the same manner as the this compound stock solution.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Triclosan stock solution into a known volume of the sample matrix (e.g., reagent water). Each calibration standard must be fortified with the this compound internal standard to a constant final concentration (e.g., 10 ng/mL).

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Fortification: To a 100 mL water sample, add a known amount of the this compound IS PDS to achieve the same final concentration as in the calibration standards.

-

SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., C18) by passing methanol followed by reagent water through it.

-

Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge.

-

Elution: Elute the retained analytes (Triclosan and this compound) from the cartridge using a suitable solvent, such as methanol or a mixture of methanol and acetone.[1]

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent (e.g., 1 mL of 50:50 methanol:water).

LC-MS Analysis

-

Injection: Inject an aliquot of the reconstituted sample extract onto the LC-MS system.

-

Chromatographic Separation: Separate Triclosan and this compound on a suitable C18 analytical column using a gradient elution program with mobile phases such as water with formic acid and acetonitrile.

-

Mass Spectrometric Detection: Detect the analytes using a mass spectrometer operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for both Triclosan and this compound.

Quantification

The concentration of Triclosan in the sample is determined by calculating the ratio of the peak area of Triclosan to the peak area of the this compound internal standard. This ratio is then compared to the calibration curve generated from the analysis of the calibration standards.

Analytical Workflow for Triclosan Quantification

The following diagram illustrates the typical workflow for the quantification of Triclosan in an environmental sample using this compound as an internal standard.

Caption: Workflow for Triclosan analysis using an internal standard.

This guide provides a foundational understanding of this compound for its application in analytical research. For specific applications, researchers should consult detailed methodologies and perform appropriate method validation.

References

An In-Depth Technical Guide to Triclosan-d3: CAS Number, Identifiers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triclosan-d3, a deuterated analog of the widely used antimicrobial agent Triclosan. This document details its chemical identifiers, physical properties, and primary applications, with a focus on its role as an internal standard in analytical chemistry. Experimental protocols for its use and a plausible synthetic approach are also discussed.

Core Identifiers and Properties of this compound

This compound is a stable, isotopically labeled form of Triclosan, where three hydrogen atoms on the 2,4-dichlorophenoxy ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than its parent compound, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Identifier | Value |

| CAS Number | 1020719-98-5 |

| IUPAC Name | 5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol |

| Molecular Formula | C₁₂H₄D₃Cl₃O₂ |

| Molecular Weight | 292.56 g/mol |

| Synonyms | 5-Chloro-2-(2,4-dichloro-3,5,6-d3-phenoxy)phenol, 2,4,4'-Trichloro-2'-hydroxydiphenyl-d3 Ether, D3-Triclosan |

| Physical Form | Off-white to pale yellow oil or low-melting solid |

| Melting Point | 42-45°C |

| Solubility | Slightly soluble in chloroform and methanol |

Synthesis of this compound: A Representative Approach

A likely synthetic route would be the Williamson ether synthesis, reacting the potassium salt of 5-chloro-2-hydroxyphenol with a deuterated 1,2,4-trichlorobenzene. Alternatively, and more commonly for this specific isotopic labeling pattern, the reaction would involve the coupling of 4-chlorophenol with 2,5-dichloro-1-nitrobenzene-d3, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to introduce the hydroxyl group.

A general, non-isotopic synthesis of Triclosan involves the reaction of 2,5-dichloronitrobenzene with 2,4-dichlorophenol in the presence of a base, followed by reduction of the nitro group, diazotization, and hydrolysis. To produce this compound, a deuterated 2,4-dichlorophenol (2,4-dichlorophenol-d3) would be used as a starting material.

Experimental Protocols: Application as an Internal Standard

This compound is primarily utilized as an internal standard for the accurate quantification of Triclosan in various matrices, including environmental samples (water, soil, biosolids) and biological samples (urine, plasma, milk). Its use helps to correct for variations in sample preparation and instrument response.

Preparation of this compound Internal Standard Stock Solution (Based on EPA Method 542)

This protocol outlines the preparation of a stock solution of this compound, which can then be diluted to create working standards for spiking into samples.

Materials:

-

This compound solid standard

-

Methanol (HPLC grade or higher)

-

10-mL volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh approximately 10 mg of the this compound solid into a tared 10-mL volumetric flask.

-

Record the exact weight.

-

Add a small amount of methanol to dissolve the solid.

-

Once dissolved, dilute to the 10-mL mark with methanol.

-

Stopper the flask and invert several times to ensure a homogenous solution.

-

This creates a stock standard solution of approximately 1 mg/mL. This stock solution should be stored at a controlled temperature, typically refrigerated, and protected from light.

General Workflow for Quantification of Triclosan using LC-MS/MS with this compound Internal Standard

This workflow provides a general overview of the analytical process for determining Triclosan concentrations in a sample.

Caption: General workflow for the quantification of Triclosan.

Mechanism of Action of Triclosan: Inhibition of Fatty Acid Synthesis

The primary antibacterial action of Triclosan involves the inhibition of the enoyl-acyl carrier protein reductase (ENR) enzyme, a key component of the bacterial fatty acid synthesis pathway. This pathway is essential for building and maintaining cell membranes. By blocking this enzyme, Triclosan disrupts membrane integrity, leading to bacteriostasis and, at higher concentrations, cell death. Humans lack the ENR enzyme, which contributes to the selective toxicity of Triclosan against bacteria.

Caption: Triclosan's inhibition of bacterial fatty acid synthesis.

This in-depth guide provides essential technical information on this compound for researchers and professionals in related fields. The use of isotopically labeled standards like this compound is crucial for generating accurate and reliable data in analytical and drug development studies.

physical and chemical characteristics of Triclosan-d3

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Triclosan-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental . It includes a detailed summary of its properties, experimental protocols for its use in quantitative analysis, and a visual representation of a typical analytical workflow. This compound is the deuterium-labeled form of Triclosan, a broad-spectrum antibacterial and antifungal agent. Its primary application in research is as an internal standard for the accurate quantification of Triclosan in various biological and environmental matrices through isotope dilution mass spectrometry.[1]

Physical and Chemical Properties

The essential physical and chemical data for this compound are compiled in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-2-(2,4-dichlorophenoxy-3,5,6-d3)phenol | [1] |

| Synonyms | This compound (2,4-dichlorophenoxy-d3), 5-Chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol | [2][3] |

| CAS Number | 1020719-98-5 | [2] |

| Chemical Formula | C₁₂H₄D₃Cl₃O₂ | [2] |

| Molecular Weight | 292.56 g/mol | |

| Appearance | White to off-white solid or an off-white to pale yellow oil to low-melting solid.[2][] | [2][] |

| Melting Point | 42-45 °C or 56-58 °C | [2][3] |

| Boiling Point | 280-290 °C (unlabeled Triclosan) | [2] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) (≥ 100 mg/mL), Chloroform, and Methanol; Insoluble in water (< 0.1 mg/mL).[3][] | [5][3][] |

| log P (octanol/water) | 4.76 (unlabeled Triclosan) | [2] |

| Storage Conditions | Recommended storage at -20°C.[5][6] | [6] |

| Stability | Stable under recommended storage conditions.[2] | [2] |

Experimental Protocols

This compound is instrumental in analytical methods requiring high precision and accuracy. Below are detailed protocols for its application.

Protocol 1: Quantitative Analysis of Triclosan in Water by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the determination of Triclosan in various water matrices, including surface water, wastewater, and drinking water.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To concentrate the analyte from the water sample and remove interfering matrix components.

-

Materials:

-

500 mL water sample

-

This compound solution (as internal standard)

-

Methanol (HPLC grade)

-

Acetone (HPLC grade)

-

Reagent Water (deionized)

-

Hydrophilic-Lipophilic-Balanced (HLB) SPE cartridges

-

-

Methodology:

-

A 500 mL water sample is fortified with a known quantity of this compound internal standard.

-

The SPE cartridge is conditioned with 5 mL of methanol, followed by 5 mL of reagent water.

-

The fortified water sample is passed through the conditioned SPE cartridge.

-

The cartridge is then washed with reagent water to remove polar impurities.

-

The retained analytes (Triclosan and this compound) are eluted from the cartridge using a mixture of methanol and acetone.

-

The eluate is concentrated, often to dryness under a gentle stream of nitrogen, and then reconstituted in a specific volume of the initial mobile phase for LC-MS/MS analysis.[7]

-

2. Instrumental Analysis: LC-MS/MS

-

Objective: To chromatographically separate and quantify Triclosan using the deuterated internal standard.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

C18 reversed-phase analytical column

-

-

LC Conditions:

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. The precursor and product ions for both Triclosan and this compound are monitored. For example, a precursor ion of m/z 287 for triclosan and m/z 299 for ¹³C₁₂-labeled triclosan have been used.[9]

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of the analyte (Triclosan) to the peak area of the internal standard (this compound) against the concentration of the calibration standards. The concentration of Triclosan in the sample is then calculated from this curve. This isotope dilution technique effectively corrects for matrix effects and variations in instrument response.[8]

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of Triclosan using this compound as an internal standard.

Caption: Workflow for the analysis of Triclosan using this compound.

References

Solubility Profile of Triclosan-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Triclosan-d3 in various common organic solvents. This compound is the deuterium-labeled version of Triclosan, an antibacterial and antifungal agent.[1] Deuterated analogs like this compound are frequently used as internal standards in analytical research, particularly in mass spectrometry and liquid chromatography, to ensure precise quantification in biological samples and pharmacokinetic studies.[2] Understanding the solubility of this compound is critical for accurate sample preparation, method development, and ensuring reliable analytical results.

While specific quantitative solubility data for this compound is limited, the solubility characteristics are expected to be nearly identical to its non-deuterated counterpart, Triclosan. Isotopic substitution with deuterium generally has a negligible effect on solubility properties.[3] Therefore, this guide utilizes data available for Triclosan as a reliable proxy for this compound.

Quantitative Solubility Data

The solubility of Triclosan, and by extension this compound, has been determined in a range of organic solvents. The data is summarized in the table below for easy comparison. It is important to note that solubility can be presented in various units, and values can differ based on experimental conditions such as temperature and purity of materials.

| Solvent | Solubility (at 25°C unless noted) | Molarity (mM) | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 341.81 | [1] |

| Methanol | 100 mg/mL (requires sonication) | 345.37 | [4] |

| Ethanol (95%) | >100 g / 100 g solvent (>1000 mg/mL) | >3418 | [5][6] |

| Acetone | >100 g / 100 g solvent (>1000 mg/mL) | >3418 | [5][6] |

| Dimethyl Formamide (DMF) | ~30 mg/mL | ~103.6 | [7] |

| Acetonitrile (AcCN) | Soluble; less than Acetone & Ethyl Acetate | Not specified | [8][9] |

| Isopropanol | >100 g / 100 g solvent (>1000 mg/mL) | >3418 | [5][6] |

| Propylene Glycol | >100 g / 100 g solvent (>1000 mg/mL) | >3418 | [5][6] |

| n-Hexane | 8.5 g / 100 g solvent (85 mg/mL) | ~290 | [5][10] |

| Chloroform | 0.412 mole fraction | Not applicable | [11] |

Note: The molecular weight of this compound is 292.56 g/mol .[1] Molarity calculations are based on this value. For non-deuterated Triclosan (MW: 289.54 g/mol ), the molarity would be slightly higher.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The "shake-flask" method is a standard and widely accepted protocol for measuring equilibrium solubility.[12] The following procedure is a generalized protocol adapted from common laboratory practices for preparing solutions and determining solubility.[12][13]

Protocol: Shake-Flask Method for Solubility Assessment

-

Preparation of Solute: Ensure the this compound is a pure, crystalline solid. If necessary, grind the compound into a fine powder to increase the surface area and facilitate dissolution.[13]

-

Solvent Addition: Add an excess amount of the this compound solid to a known volume of the desired organic solvent in a clean glass vial or flask. The presence of undissolved solid at the end of the experiment is necessary to confirm that a saturated solution has been achieved.[12]

-

Equilibration:

-

Seal the container securely to prevent solvent evaporation.

-

Agitate the mixture using a mechanical shaker or orbital incubator at a constant, controlled temperature (e.g., 25°C) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[12]

-

For compounds that are difficult to dissolve, gentle warming to 37°C and sonication in an ultrasonic bath can be used to accelerate the process.[1] Allow the solution to cool back to the target temperature and continue shaking to ensure equilibrium at that temperature.

-

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed until the excess solid has settled. Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification:

-

Dilute a precise volume of the clear, saturated supernatant with an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][14]

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Visualized Workflows and Logic

Visual diagrams help clarify complex experimental processes and decision-making logic. The following workflows are presented in DOT language for Graphviz.

Caption: Workflow for solubility determination using the shake-flask method.

For researchers encountering challenges with dissolution, a logical troubleshooting process is beneficial.

Caption: Decision tree for troubleshooting poor compound solubility.

References

- 1. file.glpbio.com [file.glpbio.com]

- 2. veeprho.com [veeprho.com]

- 3. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Table 3: Solubility of triclosan in selected solvents and chemicals - Figures and Tables [ec.europa.eu]

- 6. Table 3: Solubility of triclosan in selected solvents and chemicals - Figures and Tables [copublications.greenfacts.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. redalyc.org [redalyc.org]

- 9. researchgate.net [researchgate.net]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. benchchem.com [benchchem.com]

- 14. dioxin20xx.org [dioxin20xx.org]

Safeguarding Research: A Technical Guide to Handling Triclosan-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and data associated with Triclosan-d3, a deuterated analog of the broad-spectrum antimicrobial agent, Triclosan. Understanding and implementing these guidelines is paramount to ensuring a safe laboratory environment and the integrity of research outcomes. This compound is utilized in various research applications, including as an internal standard in analytical and pharmacokinetic studies.[1][2]

Core Safety and Handling Protocols

Proper handling of this compound is crucial to minimize exposure risks and prevent contamination. The following procedures are derived from established safety data sheets and should be strictly adhered to in a laboratory setting.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the consistent use of appropriate personal protective equipment.[1][3]

Caption: Personal Protective Equipment (PPE) for Handling this compound.

Spill Management Protocol

In the event of a spill, a structured and calm response is necessary to mitigate any potential hazards.

Caption: Workflow for Responding to a this compound Spill.

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.[3]

Caption: First Aid Procedures for this compound Exposure.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C12H4D3Cl3O2 | [3] |

| Molecular Weight | 292.56 g/mol | [2][4] |

| Physical State | Solid | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 56 - 58 °C (133 - 136 °F) | [3] |

| Boiling Point | 280 - 290 °C (536 - 554 °F) | [3] |

| Water Solubility | 10 mg/L | [3] |

| Solubility in DMSO | ≥ 100 mg/mL | [2] |

| Partition Coefficient (log Pow) | 4.76 | [3] |

Toxicological Data

The toxicological data for Triclosan is often used as a reference for this compound due to their structural similarity.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3,700 mg/kg | [3] |

| LD50 | Rabbit | Dermal | 9,300 mg/kg | [3] |

Hazard Identification and Precautionary Statements

This compound is classified with the following hazard statements:

Key precautionary statements include:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Experimental Protocols

The following protocols are standard procedures for safe handling and emergency response.

General Handling and Storage

Objective: To ensure the safe handling and storage of this compound to maintain its integrity and prevent accidental exposure.

Methodology:

-

Avoid contact with skin and eyes.[3]

-

Prevent the formation of dust and aerosols.[3]

-

Ensure adequate ventilation, preferably within a laboratory fume hood.[3]

-

Store at room temperature in a well-ventilated area.[3]

-

Keep containers tightly closed when not in use.

-

Incompatible with strong oxidizing agents.[3]

Accidental Release Measures

Objective: To safely manage and clean up a spill of this compound.

Methodology:

-

Use personal protective equipment, including gloves, lab coat, and eye protection.[3]

-

Avoid breathing dust by ensuring adequate ventilation.[3]

-

Prevent the product from entering drains.[3]

-

Carefully pick up the spilled material without creating dust.

-

Place the collected material into a suitable, closed container for disposal.[3]

Firefighting Measures

Objective: To safely extinguish a fire involving this compound.

Methodology:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3][5]

-

Firefighters should wear self-contained breathing apparatus if necessary.[3]

-

Hazardous decomposition products under fire conditions include carbon oxides and hydrogen chloride gas.[3]

References

Methodological & Application

Application Note: High-Throughput Analysis of Triclosan in Environmental and Biological Matrices using Triclosan-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triclosan (TCS) is a broad-spectrum antimicrobial agent extensively used in a variety of personal care products, including soaps, toothpastes, and cosmetics.[1][2][3] Its widespread use has led to its detection in various environmental compartments such as wastewater, surface water, and biosolids, as well as in human biological samples like urine.[1][4] Due to concerns about its potential endocrine-disrupting effects and the development of antibiotic resistance, robust and sensitive analytical methods are crucial for monitoring its presence and ensuring human and environmental safety.[1][3]

This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of triclosan in diverse matrices. The use of a stable isotope-labeled internal standard, Triclosan-d3, ensures high accuracy and precision by compensating for matrix effects, variations in sample preparation, and instrument response.[5]

Experimental Protocols

Materials and Reagents

-

Triclosan and this compound standards (Wellington Laboratories, Ontario, Canada)[6]

-

HPLC-grade acetonitrile, methanol, and water (Tedia, USA)[6]

-

Formic acid and ammonium formate (Sigma-Aldrich)

-

Solid Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic Balanced (HLB) copolymer sorbent (e.g., Oasis HLB)[7]

-

Syringe filters (0.2 µm or 0.45 µm)[1]

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Triclosan and this compound into separate 10 mL volumetric flasks and dissolve in methanol.[8]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to construct a calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL) in acetonitrile to spike into all samples and calibration standards.[6]

Sample Preparation

The appropriate sample preparation method depends on the matrix. Below are protocols for common matrices.

-

Filter the water sample through a 0.45 µm filter.[1]

-

For low concentration samples, perform Solid Phase Extraction (SPE).[7]

-

Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.[5]

-

Load 50-500 mL of the water sample onto the cartridge.

-

Wash the cartridge with 5 mL of reagent water.

-

Dry the cartridge under a stream of nitrogen for 30 minutes.[5]

-

Elute the analytes with 5 mL of methanol followed by 5 mL of a 10:90 (v/v) methanol/MTBE solution.[5] Alternatively, a 1:1 acetonitrile:methanol mixture can be used for elution.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 100 µL) of the internal standard spiking solution (this compound in acetonitrile).[6]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Dry the sample at 70°C for 24 hours and homogenize using a mortar and pestle.[4]

-

Weigh 0.25 g of the dried sample into a centrifuge tube.[9]

-

Spike with the this compound internal standard solution.

-

Add 5 mL of an extraction solvent (e.g., methylene chloride or a 1:1 mixture of methanol and acetone).[4][9]

-

Vortex for 2 minutes, sonicate for 5-10 minutes, and vortex again for 1 minute.[1][9]

-

Centrifuge the sample at 3000-4000 rpm for 15-30 minutes.[1][4]

-

Collect the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial.[9]

-

Accurately weigh approximately 0.15 g of the sample into an Erlenmeyer flask.[1]

-

For viscous products, dissolve in 10 mL of 0.01 M NaOH solution and sonicate for 10 minutes.[1]

-

For less viscous products, dilute with methanol (e.g., 1:5 or 1:10 dilution).[1]

-

Centrifuge the sample at 3000 rpm for 15 minutes.[1]

-

Collect the supernatant, spike with the this compound internal standard, and filter through a 0.45 µm syringe filter into an autosampler vial.[1]

-

Thaw and vortex the urine sample.

-

Take a 1 mL aliquot and spike with the this compound internal standard.

-

Perform enzymatic hydrolysis to deconjugate triclosan metabolites (glucuronide and sulfate conjugates).

-

Proceed with Supported Liquid Extraction (SLE) or SPE for cleanup.[10]

-

Evaporate the eluate and reconstitute in the mobile phase for analysis.

LC-MS/MS Analysis

-

HPLC System: Agilent 1290 Infinity or equivalent

-

Column: C18 reversed-phase column (e.g., Waters X-terra MS-C8, 100 x 2.1 mm, 3.5 µm)[6]

-

Mobile Phase A: Water with 0.5% acetic acid and 5 mM ammonium formate[6]

-

Mobile Phase B: Acetonitrile with 0.5% acetic acid and 5 mM ammonium formate[6]

-

Gradient: Start with 30% B, hold for 5 min, ramp to 90% B in 15 min, hold for 2 min.[6]

-

Column Temperature: 30 - 40 °C

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460, API-4000)[7][12]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Triclosan: Monitor the transition from the precursor ion [M-H]⁻ to specific product ions.

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of Triclosan using this compound as an internal standard.

| Parameter | Value | Reference |

| Linearity Range | 1 - 2000 ng/L | [13] |

| Correlation Coefficient (r²) | > 0.99 | [13] |

| Limit of Detection (LOD) | 4 - 94 ng/L | [13] |

| Limit of Quantification (LOQ) | 1.0 - 3.0 ng/L | [14] |

| Recovery | 85% - 116% | [5][7] |

| Relative Standard Deviation (RSD) | < 15% | [14] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Triclosan in environmental and biological samples using LC-MS/MS with this compound as an internal standard.

Logical Relationship of Method Components

This diagram shows the logical relationship and dependencies between the different components of the analytical method.

References

- 1. publishing.bceln.ca [publishing.bceln.ca]

- 2. Triclosan | C12H7Cl3O2 | CID 5564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Detection of the Antimicrobial Triclosan in Environmental Samples by Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dioxin20xx.org [dioxin20xx.org]

- 7. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vliz.be [vliz.be]

- 12. agilent.com [agilent.com]

- 13. chemijournal.com [chemijournal.com]

- 14. researchgate.net [researchgate.net]

Application Note: Quantification of Triclosan in Environmental Samples using Triclosan-d3 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Triclosan (TCS) in complex environmental matrices, such as wastewater and sludge. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with isotopic dilution, employing Triclosan-d3 as an internal standard to ensure high accuracy and precision. Sample preparation involves extraction followed by derivatization to improve chromatographic performance. This protocol is intended for researchers, scientists, and drug development professionals requiring reliable quantification of Triclosan.

Introduction

Triclosan is a widely used antimicrobial agent found in numerous personal care products and consumer goods. Its extensive use has led to its presence in various environmental compartments, raising concerns about its potential ecological and human health impacts. Accurate quantification of Triclosan in environmental samples is crucial for monitoring its fate and transport. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose. However, the complexity of environmental matrices can lead to significant matrix effects, affecting the accuracy and precision of quantification.

The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these matrix effects and variations during sample preparation and analysis.[1][2] This method, known as isotopic dilution, relies on the similar chemical and physical properties of the analyte and its deuterated analog.[1]

This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of Triclosan in environmental samples using this compound as an internal standard.

Experimental Protocols

Sample Preparation

For Wastewater Samples (Liquid-Liquid Extraction):

-

To a 100 mL water sample, add a known concentration of this compound internal standard.

-

Adjust the pH of the sample to < 2 with a suitable acid (e.g., sulfuric acid).

-

Perform liquid-liquid extraction by shaking the sample with 50 mL of dichloromethane (DCM) for 2 minutes.

-

Allow the layers to separate and collect the organic (DCM) layer.

-

Repeat the extraction twice more with fresh 50 mL portions of DCM.

-

Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

For Sludge/Biosolid Samples (Accelerated Solvent Extraction - ASE):

-

Homogenize the sludge or biosolid sample.

-

Mix 1-2 g of the homogenized sample with a drying agent like diatomaceous earth.

-

Spike the sample with a known amount of this compound internal standard.

-

Place the mixture into an ASE cell.

-

Perform accelerated solvent extraction using a suitable solvent such as dichloromethane or a mixture of acetone and hexane.

-

Concentrate the resulting extract to 1 mL.

Derivatization

To improve the volatility and thermal stability of Triclosan for GC analysis, a derivatization step is often necessary.[1]

-

To the 1 mL concentrated extract, add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).[3]

-

Vortex the mixture for 1 minute.

-

Heat the vial at 60-70°C for 30 minutes.

-

Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer.

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized Triclosan.

-

Mass Spectrometer: Capable of operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

GC Conditions (Example):

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp 1: 25°C/min to 200°C.

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions (Example for TMS-derivatized compounds):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring (Example):

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Triclosan-TMS | 360 | 362 | 205 |

| This compound-TMS | 363 | 365 | 208 |

Note: The specific ions and GC conditions may need to be optimized based on the instrumentation and derivatization agent used.

Data Presentation

The quantitative data should be summarized for clear comparison. The use of an internal standard allows for the calculation of the relative response factor (RRF), which is then used to determine the concentration of Triclosan in the samples.

Table 1: Example Calibration Data for Triclosan Quantification

| Calibration Level | Triclosan Conc. (ng/mL) | This compound Conc. (ng/mL) | Triclosan Peak Area | This compound Peak Area | Area Ratio (TCS/TCS-d3) |

| 1 | 1 | 50 | 15,000 | 750,000 | 0.020 |

| 2 | 5 | 50 | 78,000 | 765,000 | 0.102 |

| 3 | 10 | 50 | 160,000 | 770,000 | 0.208 |

| 4 | 50 | 50 | 810,000 | 755,000 | 1.073 |

| 5 | 100 | 50 | 1,650,000 | 760,000 | 2.171 |

A calibration curve is generated by plotting the area ratio against the concentration ratio. The concentration of Triclosan in the unknown samples is then calculated using the equation of the line from the calibration curve.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS quantification of Triclosan.

Logical Relationship of Isotopic Dilution

Caption: Logic of isotopic dilution for accurate quantification.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of triclosan and methyl triclosan in environmental solid samples by matrix solid-phase dispersion and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Triclosan in Wastewater using Isotope Dilution LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of triclosan in various wastewater matrices. The protocol employs a solid-phase extraction (SPE) pre-concentration step followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Triclosan-d3 as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in recovery. This method is suitable for researchers, environmental scientists, and professionals in drug development monitoring the fate and transport of triclosan in aquatic environments.

Introduction

Triclosan is a widely used antimicrobial agent found in numerous personal care and consumer products.[1][2][3] Due to its widespread use, it is frequently detected in wastewater treatment plant influents and effluents, raising concerns about its potential environmental impact and the development of antibiotic-resistant bacteria.[3][4][5] Accurate and reliable analytical methods are crucial for monitoring its presence and concentration in wastewater. This application note describes a validated method for the determination of triclosan in wastewater using solid-phase extraction and LC-MS/MS with this compound as an internal standard for accurate quantification.

Experimental Protocol

Materials and Reagents

-

Triclosan (≥99% purity)

-

This compound (isotopic purity ≥98%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric, 60 mg/3 mL)[4][6]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect 100-500 mL of wastewater samples in amber glass bottles. Acidify the samples to pH 2-3 with sulfuric or phosphoric acid to improve the stability of triclosan. If not analyzed immediately, store the samples at 4°C.

-

Internal Standard Spiking: Spike the known volume of the wastewater sample with this compound internal standard solution to a final concentration of 100 ng/L.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the spiked wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the retained triclosan and this compound from the cartridge with 5 mL of methanol or a 1:1 mixture of acetonitrile and methanol.[4]

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size)[4]

-

Mobile Phase A: 0.1% Formic acid in water or 5 mM ammonium formate in water[7][8]

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a higher percentage of mobile phase B to elute triclosan.

-

Injection Volume: 10 µL[4]

-

Column Temperature: 30°C[4]

-

-

Tandem Mass Spectrometry (MS/MS):

Quantification

Prepare a calibration curve by plotting the ratio of the peak area of triclosan to the peak area of this compound against the concentration of triclosan standards. The concentration of triclosan in the wastewater samples can then be determined from this calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of triclosan in wastewater using an isotopic dilution method.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 50 ng/L | [4] |

| Limit of Quantification (LOQ) | 1.0 - 3.0 ng/L | [6] |

| Recovery | 80 - 95% | [6] |

| Relative Standard Deviation (RSD) | < 15% | [6] |

| Typical Influent Concentration | 3.8 - 16.6 µg/L | [9] |

| Typical Effluent Concentration | 0.2 - 2.7 µg/L | [9] |

Experimental Workflow Diagram

References

- 1. shimadzu.com [shimadzu.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Determination of Triclosan in Environmental Waters [sigmaaldrich.com]

- 4. Determination of Triclosan in Environmental Waters [sigmaaldrich.com]

- 5. Measurement of triclosan in wastewater treatment systems | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dioxin20xx.org [dioxin20xx.org]

- 9. Measurement of triclosan in wastewater treatment systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Triclosan-d3 in Environmental Sample Analysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of triclosan in environmental samples using Triclosan-d3 as an internal standard. The use of an isotopically labeled internal standard like this compound is crucial for accurate quantification in complex matrices, as it effectively corrects for matrix effects, sample preparation losses, and instrument variability.[1] The methodologies described herein are primarily based on isotope dilution mass spectrometry (ID-MS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).

Overview of this compound Application